Beauvericin A
Overview
Description
Beauvericin A is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria bassiana and several Fusarium species . It belongs to the enniatin antibiotic family and is known for its insecticidal, antimicrobial, antiviral, and cytotoxic activities . This compound contains three D-hydroxyisovaleryl and three N-methylphenylalanyl residues in an alternating sequence .
Mechanism of Action
Beauvericin A, also known as (3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone, is a cyclic hexadepsipeptide mycotoxin produced by many fungi . This compound has been found to have a variety of biological activities, including insecticidal, antimicrobial, antiviral, and cytotoxic activities .
Target of Action
The primary targets of this compound are different between bacteria and fungi and could include targets such as the ribosome or the cell nucleus . It has exhibited effective antibacterial activities against both pathogenic Gram-positive and Gram-negative bacteria . Importantly, this compound exhibits an effective capacity to inhibit the human immunodeficiency virus type-1 integrase .
Mode of Action
This compound induces movement of extracellular Ca2+ into the cytosol, which leads to an increased intracellular Ca2+ level . The “unknown signal system” is activated by a high level of Ca2+ and results in the release of Cyt c from the mitochondria . Finally, the caspase that is activated by Cyt c triggers apoptosis .
Biochemical Pathways
This compound performs its anticancer effect due to the induced cancer cell apoptosis via a reactive oxygen species-dependent pathway . Moreover, this compound increases the intracellular Ca2+ levels and subsequently regulates the activity of a series of signaling pathways including MAPK, JAK/STAT, and NF-κB, and finally causes cancer cell apoptosis .
Pharmacokinetics
This compound is metabolically stable in the liver microsomes and hepatocytes of humans and rats . It is a strong inhibitor of midazolam 1′-hydroxylase (cyp3a4) and mephenytoin 4′-hydroxylase (cyp2c19) activities in human liver microsomes . The protein binding fraction values of this compound are >90% and the half-life (T1/2) values of this compound are approximately 5 h in the plasma of the five species . The absolute bioavailability was calculated to be 29.5% .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells . This is achieved through the increase of intracellular Ca2+ levels, which activates a series of signaling pathways and ultimately triggers apoptosis .
Biochemical Analysis
Biochemical Properties
Beauvericin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound has been found to increase oxidative stress, which can induce cell apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can increase the intracellular Ca 2+ levels and induce cancer cell death through oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first total syntheses of Beauvericin A and allo-Beauvericin A were achieved by linking and cyclizing N-methyl-L-phenylalanine, (2R)-hydroxylvaleric acid, and (2R,3S)- or (2R,3R)-2-hydroxy-2-methylpentanoic acid . The structure of synthetic this compound was confirmed by X-ray crystallographic analysis .
Industrial Production Methods
This compound is typically produced through fermentation processes involving fungi such as Beauveria bassiana and Fusarium species . The biosynthesis of this compound is catalyzed by Beauvericin synthetase through a nonribosomal, thiol-templated mechanism .
Chemical Reactions Analysis
Types of Reactions
Beauvericin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of this compound.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified biological activities.
Scientific Research Applications
Beauvericin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic hexadepsipeptides and their chemical properties.
Biology: Investigated for its insecticidal, antimicrobial, and antiviral activities.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Considered a potential agent for pesticides and medicines.
Comparison with Similar Compounds
Beauvericin A is structurally similar to other enniatins, such as enniatin B and enniatin C, which are also produced by Fusarium species . this compound differs in the nature of the N-methylamino acid, leading to distinct bioactivities . Other similar compounds include valinomycin, moniliformin, butenolide, fumonisin, and citreoviridin .
This compound stands out due to its unique combination of insecticidal, antimicrobial, antiviral, and cytotoxic activities, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N3O9/c1-10-31(6)40-43(52)49(9)36(27-33-22-16-12-17-23-33)45(54)57-38(29(2)3)41(50)47(7)35(26-32-20-14-11-15-21-32)44(53)56-39(30(4)5)42(51)48(8)37(46(55)58-40)28-34-24-18-13-19-25-34/h11-25,29-31,35-40H,10,26-28H2,1-9H3/t31-,35-,36-,37-,38+,39+,40+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUGYVKOYKGIRB-PGVJVUNISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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